molecular formula C11H12OS B14315792 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one CAS No. 112449-76-0

3-Methyl-4-(phenylsulfanyl)but-3-en-2-one

Cat. No.: B14315792
CAS No.: 112449-76-0
M. Wt: 192.28 g/mol
InChI Key: ILMCBNSIXQLWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(phenylsulfanyl)but-3-en-2-one is an organic compound with the molecular formula C11H12OS. It is also known by its IUPAC name, (E)-3-methyl-4-phenylsulfanylbut-3-en-2-one. This compound is characterized by the presence of a phenylsulfanyl group attached to a butenone backbone, making it a versatile molecule in organic synthesis and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one typically involves the reaction of 3-methyl-2-buten-1-ol with phenylsulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfenyl ether, which undergoes elimination to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(phenylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(phenylsulfanyl)but-3-en-2-one is unique due to the presence of both the phenylsulfanyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

112449-76-0

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

3-methyl-4-phenylsulfanylbut-3-en-2-one

InChI

InChI=1S/C11H12OS/c1-9(10(2)12)8-13-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

ILMCBNSIXQLWEC-UHFFFAOYSA-N

Canonical SMILES

CC(=CSC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.